molecular formula C6H8N2O B1259922 3,5(6)-Dimethylpyrazin-2-one

3,5(6)-Dimethylpyrazin-2-one

Cat. No.: B1259922
M. Wt: 124.14 g/mol
InChI Key: KXIKXKVZVHEWEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5(6)-Dimethylpyrazin-2-one is a high-purity chemical standard provided for research and development purposes. This compound is part of the pyrazine family, a class of nitrogen-containing heterocyclic aromatic compounds known for their significant roles in various scientific fields. Pyrazines and their derivatives are extensively studied as crucial flavor and fragrance constituents in food science, often contributing roasted, nutty, or baked aromas . Beyond flavor chemistry, pyrazine derivatives hold substantial research value in pharmaceutical and agrochemical development due to their diverse biological activities; some analogs are explored for their antimicrobial and anti-inflammatory properties . Researchers utilize this compound and its analogs as key intermediates in organic synthesis and chemoenzymatic production routes to develop more complex molecules . The mechanism of action for pyrazine derivatives varies with their specific structure and application but often involves interaction with biological receptors or participation in metabolic pathways as enzyme substrates or inhibitors. This product is intended for use in laboratory settings only. It is strictly For Research Use Only and is not intended for direct human consumption, diagnostic use, or therapeutic applications. Researchers should consult the safety data sheet and conduct all necessary safety assessments before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

1,3-dimethylpyrazin-2-one

InChI

InChI=1S/C6H8N2O/c1-5-6(9)8(2)4-3-7-5/h3-4H,1-2H3

InChI Key

KXIKXKVZVHEWEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN(C1=O)C

Synonyms

3,5(6)-dimethylpyrazin-2-one

Origin of Product

United States

Advanced Synthetic Methodologies for 3,5 6 Dimethylpyrazin 2 One and Its Isomers

Prebiotic Synthesis Routes of 3,5(6)-Dimethylpyrazin-2-one

The study of how complex organic molecules may have formed before the advent of life is a cornerstone of origin of life research. uchicago.edumdpi.commpg.de The synthesis of pyrazinones under plausible prebiotic conditions suggests their potential role as early informational polymers, possibly predating RNA. nih.gov

Sugar-Driven Condensation Reactions (e.g., Glyceraldehyde with Alanine (B10760859) Amide or Ammonia)

A significant pathway for the prebiotic formation of this compound involves the reaction of simple sugars with amino acid derivatives. nih.gov Research has demonstrated that the reaction of glyceraldehyde with alanine amide or ammonia (B1221849) under anaerobic aqueous conditions can yield a mixture of 3,5-dimethylpyrazin-2-one and 3,6-dimethylpyrazin-2-one. nih.gov

This synthesis is considered a plausible model for origin-of-life chemistry as it utilizes prebiotically relevant substrates like simple sugars and amino acid derivatives. nih.gov The reaction proceeds under mild aqueous conditions (65°C, pH 5.5) and is typically complete within several days. nih.gov The use of alanine amide is notably more efficient than ammonia in this synthesis. nih.gov Specifically, the reaction with 25 mM glyceraldehyde and alanine amide resulted in a total pyrazinone yield of 9.3%. nih.gov This process highlights how the energized carbon groups of sugars could have driven the synthesis of more complex organic molecules on the early Earth. nih.gov

Prebiotic Synthesis of Dimethylpyrazin-2-one Isomers
ReactantsConditionsTotal YieldIsomer Distribution
Glyceraldehyde and Alanine AmideAqueous, Anaerobic, 65°C, pH 5.59.3%42% 3,5-isomer, 58% 3,6-isomer
Glyceraldehyde and AmmoniaAqueous, Anaerobic, 65°C, pH 5.5~200-fold less efficient than with alanine amideNot specified

Implications for Origin of Life Chemistry

The successful synthesis of this compound from simple, prebiotically plausible molecules has profound implications for understanding the origin of life. nih.gov This compound is considered a potential candidate for a primitive replicating molecule that could have existed before the evolution of RNA. nih.gov The sugar-driven nature of this synthesis provides a mechanism for the formation of complex heterocyclic compounds from a simple energy source, a process that mirrors aspects of modern biosynthesis. nih.gov

The formation of such molecules suggests a pathway for the emergence of informational polymers capable of replication, a critical step in the transition from non-living chemistry to life. nih.govnih.gov The ability of chiral sugars to influence the stereochemistry of amino acid synthesis further supports the idea that these fundamental building blocks of life could have co-evolved. acs.org This places the formation of pyrazinones within a broader context of chemical evolution, where simple organic molecules could self-organize into more complex systems.

Targeted Chemical Synthesis of this compound

In a laboratory setting, the synthesis of this compound and its isomers can be achieved with greater control and efficiency through targeted chemical reactions. These methods are crucial for producing specific isomers for various research applications, including the study of their chemical and biological properties. nih.govudg.edu

Condensation of 1,2-Dicarbonyl Compounds with α-Amino Acid Amides (e.g., Pyruvaldehyde with Alaninamide)

A well-established method for synthesizing 2(1H)-pyrazinones is the condensation of a 1,2-dicarbonyl compound with an α-amino acid amide. nih.govudg.eduiucr.org This one-pot reaction is a cornerstone of pyrazinone synthesis. nih.govudg.edursc.org For the synthesis of dimethyl-substituted pyrazinones, pyruvaldehyde (a 1,2-dicarbonyl compound) is reacted with alaninamide (an α-amino acid amide). iucr.org

The reaction is typically carried out in a solvent like methanol (B129727) at low temperatures, followed by the addition of a base such as sodium hydroxide. iucr.org The initial condensation is followed by cyclization and dehydration to form the pyrazinone ring. This method has been used to produce 3,5-dimethylpyrazin-2(1H)-one in good yield. iucr.org

Regioselectivity and Isomer Formation in Ring Synthesis (e.g., 3,5-Dimethylpyrazin-2-one vs. 3,6-Dimethylpyrazin-2-one)

An interesting aspect of the condensation reaction between pyruvaldehyde and alaninamide is the regioselectivity, which dictates the final arrangement of the methyl groups on the pyrazinone ring. iucr.org While one might anticipate the formation of 3,6-dimethylpyrazin-2-one based on the reaction of pyruvaldehyde with glycinamide (B1583983) (which yields 6-methylpyrazin-2-one), the reaction with alaninamide surprisingly yields 3,5-dimethylpyrazin-2(1H)-one as the major product. iucr.org

This unexpected orientation was confirmed by X-ray analysis. iucr.org The formation of the 3,5-isomer indicates that the reaction proceeds through a pathway where the amide nitrogen of alaninamide attacks the aldehyde carbonyl of pyruvaldehyde, and the amine group of alaninamide attacks the ketone carbonyl. This is contrary to the expected pathway and highlights the subtle electronic and steric factors that can influence the regiochemical outcome of the reaction. iucr.org The ability to control this regioselectivity is crucial for the targeted synthesis of specific pyrazinone isomers. nih.govnih.gov

Targeted Synthesis of Dimethylpyrazin-2-one Isomers
ReactantsExpected ProductActual ProductYield
Pyruvaldehyde and Alaninamide3,6-Dimethylpyrazin-2-one3,5-Dimethylpyrazin-2(1H)-one83% (crude), 24% (recrystallized)

Derivatization Strategies for Alkylpyrazines (e.g., Alkylation of Chloropyrazine N-Oxides)

Further functionalization of the pyrazine (B50134) ring can be achieved through various derivatization strategies. One such approach involves the alkylation of chloropyrazine N-oxides. acs.org This method allows for the introduction of alkyl groups at specific positions on the pyrazine ring, providing access to a wider range of substituted pyrazinones. rsc.org

The N-oxide functionality plays a crucial role in activating the pyrazine ring towards nucleophilic substitution. nih.gov For instance, chloropyrazine N-oxides can undergo nickel-catalyzed cross-coupling reactions with dialkylzincs to introduce alkyl groups. acs.org While this specific example focuses on alkylation, the principle of using N-oxides to direct functionalization is a powerful tool in heterocyclic chemistry and can be adapted for the synthesis of various pyrazinone derivatives. acs.orgchemrxiv.org

Specific Routes for 2-Ethyl-3,5-dimethylpyrazine (B18607) (e.g., from 2-chloro-3,5-dimethylpyrazine (B41539) with EtMgBr)

The synthesis of specific alkylpyrazines, such as 2-ethyl-3,5-dimethylpyrazine, often involves cross-coupling reactions that allow for the precise introduction of alkyl groups onto the pyrazine core. A notable example is the synthesis from 2-chloro-3,5-dimethylpyrazine using a Grignard reagent. nih.govresearchgate.net

This method utilizes the reaction of 2-chloro-3,5-dimethylpyrazine with ethylmagnesium bromide (EtMgBr) in the presence of a catalyst. nih.govresearchgate.net A study outlines a procedure where 2-chloro-3,5-dimethylpyrazine is mixed with ferric acetylacetonate (B107027) in N-methyl-2-pyrrolidone (NMP). nih.gov The Grignard reagent, EtMgBr, is then added dropwise to the mixture at a controlled temperature of 0 °C under a nitrogen atmosphere. nih.govresearchgate.net The reaction is stirred for a couple of hours at this temperature. nih.gov Upon completion, as monitored by LC-MS analysis, the reaction is quenched and the product is extracted and purified, yielding 2-ethyl-3,5-dimethylpyrazine as a colorless liquid. nih.govresearchgate.net This specific synthesis achieved a yield of 32.7%. researchgate.net

Table 1: Synthesis of 2-Ethyl-3,5-dimethylpyrazine via Grignard Coupling

ParameterDetails
Starting Material 2-chloro-3,5-dimethylpyrazine
Reagent Ethylmagnesium Bromide (EtMgBr)
Catalyst Ferric acetylacetonate
Solvent N-methyl-2-pyrrolidone (NMP)
Reaction Temperature 0 °C
Reaction Time 2 hours
Yield 32.7%

Chemoenzymatic and Biocatalytic Synthesis Approaches for this compound Analogues

Chemoenzymatic and biocatalytic methods are gaining prominence as environmentally benign alternatives to traditional chemical synthesis for producing pyrazine derivatives. These approaches leverage the high selectivity and efficiency of enzymes and microorganisms.

Enzyme-Catalyzed Production of Alkylpyrazines (e.g., 3-ethyl-2,5-dimethylpyrazine (B149181) from L-Threonine)

The biosynthesis of alkylpyrazines from amino acid precursors is a well-documented pathway. L-threonine, for instance, serves as a starting material for the production of several alkylpyrazines, including 2,5-dimethylpyrazine (B89654), trimethylpyrazine, and 2-ethyl-3,5-dimethylpyrazine. mdpi.com

A specific chemoenzymatic route for synthesizing 3-ethyl-2,5-dimethylpyrazine (EDMP) from L-threonine has been demonstrated using a bacterial operon. nih.govresearchgate.net This process involves two key enzymes: L-threonine 3-dehydrogenase (TDH) and 2-amino-3-ketobutyrate CoA ligase (KBL), which also exhibits threonine aldolase (B8822740) activity. nih.gov The synthesis proceeds via the condensation of two molecules of aminoacetone and one molecule of acetaldehyde (B116499). nih.govresearchgate.net L-threonine 3-dehydrogenase supplies aminoacetone from L-threonine, while the ligase provides acetaldehyde. nih.govresearchgate.net This enzymatic approach has been shown to increase the yield of EDMP up to 20.2%. nih.govresearchgate.net The study highlights that a moderate reaction temperature is crucial for the synthesis, as the reaction intermediate is stable for a limited time. nih.govresearchgate.net

Table 2: Chemoenzymatic Synthesis of 3-Ethyl-2,5-dimethylpyrazine

ComponentRoleFinding
Substrate L-ThreonineThe sole starting material for the production of EDMP. nih.govresearchgate.net
Enzyme 1 L-threonine 3-dehydrogenase (TDH)Supplies aminoacetone via the dehydrogenation of L-Threonine. nih.govresearchgate.net
Enzyme 2 2-amino-3-ketobutyrate CoA ligase (KBL)Supplies acetaldehyde through its threonine aldolase activity. nih.govresearchgate.net
Product 3-ethyl-2,5-dimethylpyrazine (EDMP)Yield increased up to 20.2% using this enzymatic system. nih.govresearchgate.net

Microbial Fermentation for Pyrazinone Production

Microbial fermentation presents a powerful strategy for producing pyrazinone compounds. Various microorganisms, including bacteria and fungi, are known to synthesize pyrazines and pyrazinones as part of their metabolic processes. researchgate.netmdpi.com

Pyrazinone derivatives are frequently reported as secondary metabolites in microbes, particularly from non-ribosomal peptide synthetase (NRPS) pathways. mdpi.comacs.org This biosynthetic route typically involves the condensation of two amino acids. acs.org The process concludes with the reduction of a terminal dipeptide to a reactive aldehyde, followed by cyclization and oxidation to form the pyrazinone core. acs.org

Actinomycetes, such as Streptomyces anulatus, and myxobacteria are notable producers of pyrazinones. mdpi.comacs.org For example, a novel pyrazinone derivative with antibacterial activity was isolated from Streptomyces anulatus following large-scale fermentation. mdpi.com Similarly, myxobacteria have been identified as a source of tri-alkylated pyrazinones, termed coralinones, produced by Corallococcus exiguus. acs.org The biosynthesis of pyrazines has also been reported in Bacillus and Corynebacterium species. researchgate.net Inoculating fermentation media, such as Daqu used in Baijiu production, with specific strains like Bacillus licheniformis has been shown to enhance the production of pyrazines by accumulating ammonium (B1175870), a key precursor. nih.gov

Reaction Chemistry and Chemical Transformations of 3,5 6 Dimethylpyrazin 2 One

Nucleophilic Substitution Reactions on Substituted Pyrazines and Pyrazine (B50134) N-Oxides

The pyrazine ring's susceptibility to nucleophilic attack is a key aspect of its chemistry. While the direct displacement of a hydrogen atom on an unactivated pyrazine ring is not a common reaction, the presence of good leaving groups, such as halogens, or the activation of the ring through N-oxidation, significantly facilitates nucleophilic substitution. thieme-connect.deresearchgate.net

Halopyrazines, in particular, are noted for their reactivity, which often exceeds that of analogous pyridines. thieme-connect.de The substitution reactions can proceed through different mechanisms. An addition-elimination pathway (SNAr) is common, but mechanisms involving ring-opening and subsequent re-closure, known as the SN(ANRORC) mechanism, have also been observed, especially when strong nucleophiles like potassium amide are used. wur.nl The presence of electron-donating groups on the pyrazine ring can deactivate it towards nucleophilic attack, necessitating more forceful reaction conditions. thieme-connect.de

Pyrazine N-oxides are particularly reactive substrates for nucleophilic substitution. The N-oxide group enhances the electrophilicity of the ring carbons, facilitating attack. However, nucleophilic substitution of a hydrogen atom in pyrazine N-oxides often requires activation by acylating agents. researchgate.net This activation step facilitates the aromatization of the intermediate σ-adduct by eliminating the acid residue, leading to the formation of the substituted pyrazine. researchgate.net For instance, the reaction of 3-substituted pyrazine 1-oxides with arenethiols in the presence of diethylcarbamoyl chloride results in the formation of 3-substituted 2-(arylthio)pyrazines, with the reaction proceeding via the loss of the N-oxide function. researchgate.net The efficiency of these substitutions can be influenced by the nucleophilicity of the N-oxide oxygen. researchgate.net

Modern techniques, such as focused microwave irradiation, have been shown to significantly accelerate nucleophilic displacement reactions on chloropyrazines, allowing for rapid synthesis with high yields. researchgate.net

Table 1: Summary of Nucleophilic Substitution Reactions on Pyrazine Systems
Substrate TypeNucleophile/ReagentsKey FeaturesProduct TypeReference
HalopyrazinesVarious NucleophilesMore reactive than corresponding pyridines. Can require forcing conditions if electron-donating groups are present.Substituted Pyrazines thieme-connect.de
HalogenopyrazinesPotassium Amide (KNH2)Can proceed via SN(ANRORC) mechanism involving ring-opening.Aminopyrazines wur.nl
Pyrazine N-OxidesCH-Active Compounds / Acylating AgentsActivation by acylation is required to facilitate substitution of hydrogen.Substituted Pyrazines researchgate.net
Pyrazine 1-OxidesArenethiols / Diethylcarbamoyl ChlorideReaction involves deoxygenation to form the substituted pyrazine.Arylthiopyrazines researchgate.net
ChloropyrazineVarious NucleophilesReaction times are significantly reduced under microwave irradiation.Substituted Pyrazines researchgate.net

Oxidative Transformations of Pyrazinone Systems (e.g., N-Oxidation)

Oxidative processes are integral to both the synthesis and transformation of pyrazinone systems. A common method for preparing 2(1H)-pyrazinones involves the controlled oxidation of a dihydropyrazine (B8608421) precursor. For example, following the condensation of an α-amino ketone with an α-haloacetyl halide, the resulting dihydropyrazine intermediate can be oxidized to the target pyrazinone, often simply by exposure to air. rsc.org Similarly, synthetic routes involving the cyclization of dipeptidyl precursors can rely on a spontaneous oxidation step in an acidic medium like trifluoroacetic acid (TFA) to form the aromatic pyrazinone ring. rsc.org

The nitrogen atoms within the pyrazine ring can also undergo oxidation. The oxidation of related piperazine (B1678402) structures, such as 1,4-diphenylpiperazine (B1604790) with hydrogen peroxide, yields a mixture of cis and trans N-oxides, demonstrating the accessibility of this transformation. doi.org In more complex systems, oxidation can be directed at substituents or fused rings. For instance, a proline-derived dihydropyrrolopyrazinone can be oxidized to its corresponding pyrrole (B145914) derivative using manganese dioxide (MnO2) without affecting the pyrazinone ring itself. mdpi.comencyclopedia.pub

Furthermore, copper-catalyzed aerobic oxidation represents another pathway, utilized in the synthesis of pyrazinones from acyclic precursors like α-azido-N-allylamides. researchgate.net This process involves a copper-catalyzed ring-opening of a bicyclic intermediate followed by oxidation with molecular oxygen to form the pyrazinone structure. researchgate.net

Table 2: Examples of Oxidative Transformations in Pyrazinone Chemistry
Substrate/PrecursorOxidizing Agent/ConditionsTransformationProductReference
Dihydropyrazine intermediateAir OxidationAromatization2(1H)-Pyrazinone rsc.org
Dipeptidyl precursorTrifluoroacetic Acid (TFA) / SpontaneousCyclization and Aromatization2(1H)-Pyrazinone rsc.org
1,4-DiphenylpiperazineHydrogen Peroxide (H2O2)N-Oxidation1,4-Diphenylpiperazine-1,4-di-N-oxide doi.org
Proline-derived dihydropyrrolopyrazinoneManganese Dioxide (MnO2)Oxidation of fused pyrrolidine (B122466) ringPyrrolopyrazinone mdpi.comencyclopedia.pub
α-Azido-N-allylamideCopper catalyst / Molecular OxygenRing-opening and OxidationPyrazinone researchgate.net

Photochemical Isomerization of Dimethylpyrazines and Related Processes

Dimethylpyrazines exhibit fascinating photochemical reactivity, undergoing isomerization to other diazine systems upon vapor-phase irradiation. arkat-usa.org These transformations are not random but follow distinct, predictable pathways, grouping the isomers into interconverting sets. Research has identified a "photochemical triad" and a "photochemical tetrad". arkat-usa.org

The Photochemical Triad : Comprises 2,5-dimethylpyrazine (B89654), 2,5-dimethylpyrimidine, and 4,6-dimethylpyrimidine. Irradiation of any one of these compounds leads to the formation of the other two. arkat-usa.org

The Photochemical Tetrad : Consists of 2,6-dimethylpyrazine (B92225), 2,3-dimethylpyrazine, 2,4-dimethylpyrimidine, and 4,5-dimethylpyrimidine. Similar to the triad, irradiating any member of this set results in the formation of the other three isomers. arkat-usa.org

Theoretical studies, particularly using Density Functional Theory (DFT), have elucidated the mechanism for these isomerizations. For 2,6-dimethylpyrazine, photoexcitation to the S1 or S2 singlet states can lead to the formation of high-energy 'Dewar' pyrazine isomers. mdpi.com These Dewar isomers can then convert into a benzvalene-type intermediate. mdpi.com It is this benzvalene (B14751766) isomer that serves as the direct precursor to the final product, 4,5-dimethylpyrimidine, which is the only product detected experimentally from the photoisomerization of 2,6-dimethylpyrazine. mdpi.com The aromatization of the specific benzvalene intermediate formed from 2,6-dimethylpyrazine exclusively yields 4,5-dimethylpyrimidine, which aligns with experimental observations. mdpi.com

In addition to these isomerizations between six-membered rings, other photochemical reactions can occur. For instance, 2,3-dihydro-5,6-dimethylpyrazine has been reported to undergo photochemical isomerization to form 1,4,5-trimethylimidazole, a five-membered ring product. oup.com

Table 3: Photochemical Isomerization Groups of Dimethylated Diazines
GroupIsomersKey IntermediatesPrimary OutcomeReference
Photochemical Triad2,5-Dimethylpyrazine, 2,5-Dimethylpyrimidine, 4,6-DimethylpyrimidineBicyclic intermediatesInterconversion among the three isomers upon irradiation. arkat-usa.org
Photochemical Tetrad2,6-Dimethylpyrazine, 2,3-Dimethylpyrazine, 2,4-Dimethylpyrimidine, 4,5-DimethylpyrimidineDewar isomers, BenzvaleneInterconversion among the four isomers. 2,6-Dimethylpyrazine specifically yields 4,5-Dimethylpyrimidine. arkat-usa.orgmdpi.com

Advanced Analytical Methodologies for 3,5 6 Dimethylpyrazin 2 One Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone for the analysis of volatile and semi-volatile compounds like 3,5(6)-dimethylpyrazin-2-one. This technique separates compounds based on their volatility and interaction with a stationary phase, followed by detection and identification based on their mass-to-charge ratio. In the context of pyrazinone analysis, GC-MS is invaluable for both identifying the compound in complex mixtures, such as food products, and quantifying its concentration. The selection of the GC column, particularly its polarity, can significantly impact the separation and identification of pyrazinones and other volatile organic compounds (VOCs). nih.gov

For exceptionally complex samples, such as coffee or cocoa volatiles, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) offers significantly enhanced resolution and sensitivity. nih.gov This technique utilizes two different GC columns with orthogonal separation mechanisms, spreading the compounds over a two-dimensional plane and dramatically increasing peak capacity. nih.gov GC×GC-TOFMS is particularly advantageous for separating co-eluting compounds that would overlap in a one-dimensional GC analysis. nih.gov This enhanced separation is critical for the accurate identification and quantification of trace-level pyrazinones, including this compound, in matrices rich with interfering compounds. The use of GC×GC-TOFMS has been noted as a superior method for differentiating various brands of coffee based on their volatile profiles, showcasing its power in detailed chemical analysis. nih.gov

Gas Chromatography-Olfactometry-Mass Spectrometry (GC-O-MS) for Odor-Active Compound Identification

Sample Preparation and Extraction Methods for Volatile Pyrazinones

The analysis of volatile compounds like this compound is highly dependent on the initial sample preparation and extraction steps. The goal is to efficiently isolate and concentrate the target analytes from the sample matrix while minimizing degradation or the introduction of artifacts.

Solid Phase Microextraction (SPME) is a widely used, solvent-free technique for extracting volatile and semi-volatile compounds. dokumen.pub It employs a fused silica (B1680970) fiber coated with a sorbent material that is exposed to the sample's headspace or directly immersed in a liquid sample. dokumen.pubmdpi.com After a period of equilibration, the fiber is retracted and transferred to the GC injector for thermal desorption and analysis. mdpi.com The choice of fiber coating is critical and can influence the extraction efficiency for different classes of compounds. dokumen.pub

Headspace (HS) sampling is another common technique that involves analyzing the vapor phase above a sample in a sealed vial. azom.com This method is ideal for volatile compounds in solid or liquid matrices that are not suitable for direct injection into a GC. azom.com The sample is typically heated to a specific temperature to promote the release of volatile compounds into the headspace. mdpi.com This can be done under static conditions, where the headspace reaches equilibrium before a sample is taken, or dynamic conditions, where an inert gas sweeps the headspace onto an adsorbent trap, thereby concentrating the analytes. antec.de

The efficiency of extracting pyrazinones can vary significantly between different methods and even within the same method under different conditions. The choice of technique often involves a trade-off between sensitivity, speed, and comprehensiveness of the extracted volatile profile.

Below is a comparative overview of common extraction techniques applicable to volatile pyrazinones.

Method Principle Advantages Disadvantages Typical Application
Headspace SPME (HS-SPME) Adsorption of headspace volatiles onto a coated fiber. mdpi.comSolvent-free, simple, combines extraction and pre-concentration. dokumen.pubCan have chemical bias based on fiber type; repeatability can be an issue. dokumen.pubmdpi.comAnalysis of aroma compounds in foods and beverages.
Static Headspace (SHS) Analysis of an equilibrated vapor phase above the sample. azom.comSimple, automated, good for highly volatile compounds. azom.comLess sensitive for semi-volatile compounds; matrix effects can be significant. antec.deQuality control, analysis of residual solvents.
Dynamic Headspace (DHS) Volatiles are purged from the headspace with a gas and trapped on an adsorbent. antec.deMore sensitive than SHS; exhaustive extraction is possible. antec.deMore complex instrumentation; potential for analyte breakthrough.Trace-level analysis of volatiles in food and environmental samples.

Factors such as extraction time and temperature are critical variables in headspace and SPME methods. For instance, in the HS-SPME analysis of pyrazines in oils, an extraction temperature of 50°C and an extraction time of 50 minutes were found to be optimal. mdpi.com Higher temperatures can increase the release of volatiles but may also lead to their degradation or decrease the absorptive capacity of the SPME fiber. mdpi.com

Solid Phase Microextraction (SPME) and Headspace Sampling Techniques

Spectroscopic Characterization Techniques for Structural Confirmation (e.g., Nuclear Magnetic Resonance, X-ray Crystallography)

While chromatographic methods are excellent for separation and tentative identification, definitive structural confirmation of this compound requires spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and X-ray Crystallography provide unambiguous structural information.

In a study confirming the structure of 3,5-dimethylpyrazin-2(1H)-one, standard spectroscopic analysis was initially unable to definitively distinguish it from its isomer, 3,6-dimethylpyrazin-2-one. iucr.org However, ¹H NMR spectroscopy provided key signals: two singlets for the methyl groups at δ 2.22 and δ 2.41, and a singlet for the ring C-hydrogen at δ 6.88. iucr.org

Ultimate confirmation was achieved through single-crystal X-ray analysis, which unequivocally established the structure as 3,5-dimethylpyrazin-2(1H)-one. iucr.org This analysis revealed detailed crystallographic data, providing a definitive three-dimensional structure of the molecule. iucr.org

Table of Crystallographic Data for 3,5-Dimethylpyrazin-2(1H)-one iucr.org

Parameter Value
Formula C₆H₈N₂O
Molecular Weight 124.14
Crystal System Monoclinic
Space Group P 2₁/n
a (Å) 4.009 (10)
b (Å) 14.59 (3)
c (Å) 11.59 (3)
**β (°) ** 105.25 (10)
**Volume (ų) ** 654 (3)
Z 4
**Calculated Density (Mg m⁻³) ** 1.261
Radiation Mo Kα

| Temperature (K) | 293 (2) |

Biological Activities and Ecological Roles of 3,5 6 Dimethylpyrazin 2 One in Non Human Organisms

Interkingdom Signaling and Quorum Sensing

Pyrazinone Role in Microbial Communication and Biofilm Formation (e.g., Vibrio cholerae)

3,5-Dimethylpyrazin-2-one, also known as DPO, has been identified as a novel autoinducer in the quorum-sensing (QS) circuits of the bacterium Vibrio cholerae. nih.govplos.org Quorum sensing is a cell-to-cell communication process that allows bacteria to monitor their population density and coordinate collective behaviors. nih.gov In V. cholerae, DPO is synthesized from threonine and alanine (B10760859) and is detected by the cytoplasmic transcription factor VqmA. nih.gov

Upon binding DPO, the VqmA-DPO complex activates the expression of a small regulatory RNA called VqmR. nih.govplos.org VqmR, in turn, represses the transcription of genes essential for biofilm formation, such as vpsT. nih.govoup.com Biofilms are communities of microorganisms attached to a surface and encased in a self-produced matrix, which can enhance their survival and resistance. The DPO-VqmA signaling pathway functions in parallel to other canonical QS systems in V. cholerae to control biofilm formation and the production of virulence factors. nih.govplos.org This discovery highlights a new class of QS autoinducers and expands our understanding of the complex regulatory networks governing bacterial group behaviors. nih.govacs.org

Table 1: Role of 3,5-Dimethylpyrazin-2-one (DPO) in Vibrio cholerae Quorum Sensing
ComponentFunctionReference
3,5-Dimethylpyrazin-2-one (DPO)Autoinducer molecule synthesized from threonine and alanine. nih.gov
VqmACytoplasmic transcription factor that binds to DPO. nih.govplos.org
VqmA-DPO ComplexActivates the expression of the VqmR small RNA. nih.gov
VqmRA small regulatory RNA that represses genes involved in biofilm formation and toxin production. nih.govoup.com
vpsTA key transcriptional activator of biofilm formation that is repressed by VqmR. nih.govoup.com

Regulation of Microbial Virulence (e.g., Staphylococcus aureus, Enterohemorrhagic Escherichia coli)

In Staphylococcus aureus, a major human pathogen, pyrazinones are also involved in the regulation of virulence. acs.orgnih.gov While the specific mechanisms are still under investigation, it is known that S. aureus employs a variety of virulence factors, including toxins and enzymes, to cause a wide range of infections. nih.govmdpi.comnews-medical.net The production of many of these virulence factors is controlled by quorum-sensing systems. news-medical.net The discovery of pyrazinones as signaling molecules in bacteria like V. cholerae and EHEC suggests that similar compounds may play a role in the complex regulatory networks that control virulence in S. aureus. acs.orgnih.gov For instance, the phevalin class of pyrazinones is known to regulate virulence in S. aureus. nih.gov

Production by Myxobacteria as Signaling Molecules

Myxobacteria, a group of soil-dwelling bacteria known for their complex social behaviors and production of a diverse array of secondary metabolites, also produce pyrazinones as signaling molecules. acs.orgnih.gov Specifically, the myxobacterium Corallococcus exiguus produces 5-methylated pyrazinones, such as coralinone. acs.orgnih.gov

These myxobacterial pyrazinones have been shown to promote cellular aggregation, a crucial step in the myxobacterial life cycle that leads to the formation of fruiting bodies. acs.orgnih.gov The production of these signaling molecules is orchestrated by a hybrid nonribosomal peptide synthetase/polyketide synthase (NRPS/PKS) gene. acs.orgnih.gov This discovery adds myxobacteria to the list of microbes that utilize pyrazine (B50134) and pyrazinone compounds for intra- and interspecies signaling, highlighting the widespread importance of this class of molecules in microbial communication. acs.org

Pheromonal Activities and Chemosensory Responses in Insects

Alarm Pheromone Components in Social Insects (e.g., Solenopsis invicta Buren)

In the realm of insect communication, certain alkylpyrazines, which are structurally related to 3,5(6)-dimethylpyrazin-2-one, function as alarm pheromones, particularly in social insects like the red imported fire ant, Solenopsis invicta. figshare.comnih.gov The alarm pheromone of S. invicta contains 2-ethyl-3,6-dimethylpyrazine. researchgate.netmdpi.com When released, these compounds trigger a characteristic alarm behavior, causing ants to move rapidly towards the source of the emission. figshare.comnih.gov This response is crucial for colony defense and recruitment to threats. The addition of such alarm pheromones to baits has been explored as a method to enhance their attractiveness for pest control purposes. figshare.comnih.gov

Electrophysiological (EAG) and Behavioral Responses to Pyrazinone Isomers

Studies using electroantennography (EAG), a technique that measures the electrical response of an insect's antenna to an odorant, have demonstrated that various alkylpyrazines, including isomers of dimethylpyrazine, elicit dose-dependent responses in Solenopsis invicta. figshare.comnih.gov A clear correlation exists between the magnitude of the EAG response and the intensity of the behavioral alarm response. nih.gov

Research comparing the activity of different isomers has shown that 2-ethyl-3,6-dimethylpyrazine is significantly more active in eliciting both EAG and behavioral responses in fire ants than its isomer, 2-ethyl-3,5-dimethylpyrazine (B18607). nih.govacs.org Furthermore, a mixture of 2-ethyl-3,6(5)-dimethylpyrazine has been shown to elicit significant EAG responses not only in fire ants but also in a wide range of other insect species, suggesting that the ability to detect alkylpyrazines may be widespread among insects. nih.govmdpi.comresearchgate.net

Table 2: Electrophysiological (EAG) and Behavioral Responses to Alkylpyrazines in Solenopsis invicta
CompoundEAG ResponseBehavioral ResponseReference
2-ethyl-3,6-dimethylpyrazineSignificantly highStrong alarm response nih.govacs.org
2-ethyl-3,5-dimethylpyrazineLower than 2-ethyl-3,6-dimethylpyrazineLess significant alarm response nih.govacs.org
2-ethyl-3,6(5)-dimethylpyrazine (mixture)SignificantElicits alarm behavior nih.govmdpi.com
2,3,5-trimethylpyrazine (B81540)SignificantElicits alarm behavior nih.gov
2,3-diethyl-5-methylpyrazineSignificantElicits alarm behavior nih.gov

Antimicrobial Properties of Alkylpyrazines in Non-Human Contexts (e.g., against Fungi, Oomycetes, Bacteria)

Alkylpyrazines, a class of volatile organic compounds to which this compound belongs, are recognized for their significant antimicrobial activities against a wide array of non-human organisms, including fungi, oomycetes, and bacteria. mdpi.comresearchgate.net These compounds are naturally produced by various microorganisms and are also formed during thermal processes like the Maillard reaction. d-nb.inforesearchgate.net Their potential as antimicrobial agents in contexts such as agriculture and food preservation is an area of active research. mdpi.comresearchgate.net

The antimicrobial efficacy of alkylpyrazines is linked to their chemical structure, particularly the nature and position of alkyl substituents on the pyrazine ring. tugraz.at Research suggests that the hydrophobicity of these derivatives plays a role in their antimicrobial efficiency, with some compounds causing membrane damage by disrupting the inner plasma membrane and depolarizing the membrane potential. tugraz.at

Detailed studies have demonstrated the inhibitory effects of various alkylpyrazines against specific plant and food spoilage pathogens. For instance, pyrazine derivatives found in the volatiles of Bacillus megaterium, an endophyte of black pepper roots, have shown potent antifungal and anti-oomycete properties. mdpi.com Similarly, certain alkylpyrazines have exhibited strong bactericidal effects against both Gram-positive and Gram-negative bacteria. mdpi.comtugraz.at

The compound 3,6-dimethyl-2(1H)-pyrazinone, a tautomer of this compound, has been identified as autoinducer-3, a signaling molecule involved in quorum sensing in bacteria like enterohemorrhagic E. coli and Vibrio cholerae. sookmyung.ac.kracs.orgnih.gov Quorum sensing pathways regulate various processes, including virulence and biofilm formation, suggesting an ecological role for these compounds in microbial communities. acs.orgnih.gov

The following tables summarize research findings on the antimicrobial activity of various alkylpyrazines against different non-human organisms.

Table 1: Antifungal and Anti-Oomycete Activity of Selected Alkylpyrazines This table details the inhibitory effects of specific alkylpyrazines on the growth of pathogenic fungi and oomycetes.

AlkylpyrazineTarget OrganismEffectConcentration for Total InhibitionSource
2,5-Dimethylpyrazine (B89654)Phytophthora capsiciMycelial growth inhibition504 µg/mL mdpi.com
2-Ethyl-3-methylpyrazinePhytophthora capsiciMycelial growth inhibition504 µg/mL mdpi.com
2-EthylpyrazinePhytophthora capsiciMycelial growth inhibition504 µg/mL mdpi.com
2-MethylpyrazinePhytophthora capsiciMycelial growth inhibition672 µg/mL mdpi.com
2-Ethyl-3-methylpyrazineMagnaporthe oryzaeMycelial growth inhibition168 µg/mL mdpi.com
2-MethylpyrazineColletotrichum gloeosporioidesStrong mycelial growth inhibition100 µL/L mdpi.com
2,5-DimethylpyrazinePhaeomoniella chlamydospora67% mycelial growth inhibition200 µL mdpi.com
2,5-bis(1-methylethyl)-pyrazineFusarium culmorumStrong growth inhibition1.84 mg oup.com
2,5-bis(1-methylethyl)-pyrazineRhizoctonia solaniStrong growth inhibition1.84 mg oup.com
2,5-bis(1-methylethyl)-pyrazineCandida albicansStrong growth inhibition1.84 mg oup.com

Table 2: Antibacterial Activity of Selected Alkylpyrazines This table presents the bactericidal and inhibitory effects of various alkylpyrazines on different bacterial species.

AlkylpyrazineTarget OrganismEffectMinimum Inhibitory Concentration (MIC) / DetailsSource
2,5-DimethylpyrazineRalstonia solanacearum79.87% growth inhibition at 672 µg/mLNot Applicable mdpi.com
2-Ethyl-3-methylpyrazineRalstonia solanacearum95.9% growth inhibition at 672 µg/mLNot Applicable mdpi.com
2-Ethyl-5-methylpyrazineUnspecified BacteriaComplete growth restraint on CPG agar339 µg/mL mdpi.com
2-Ethyl-3,6-dimethylpyrazineUnspecified BacteriaComplete growth restraint on CPG agar509 µg/mL mdpi.com
2-Isobutyl-3-methylpyrazineEscherichia coliBactericidal3 mg/mL mdpi.com
2-Isobutyl-3-methylpyrazineStaphylococcus aureusBactericidal5 mg/mL mdpi.com
2,5-DimethylpyrazineEscherichia coliSignificant decrease in cell concentration0.6% dose at 4h incubation mdpi.com
2,5-bis(1-methylethyl)-pyrazineEscherichia coliStrong growth inhibition1.84 mg oup.com
2,5-bis(1-methylethyl)-pyrazineStaphylococcus aureusStrong growth inhibition1.84 mg oup.com

Theoretical and Computational Chemistry Studies of 3,5 6 Dimethylpyrazin 2 One

Quantum Chemical Calculations (e.g., DFT, ab initio) for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules like 3,5(6)-dimethylpyrazin-2-one. Methods such as Density Functional Theory (DFT) and ab initio calculations are widely employed to determine optimized molecular structures and to understand chemical reactivity.

Molecular Structure: DFT methods, particularly using hybrid functionals like B3LYP, are frequently used to optimize the molecular geometry of pyrazine (B50134) derivatives. researchgate.netnih.gov These calculations provide predictions for bond lengths, bond angles, and dihedral angles. For the pyrazine ring, calculations show it to be essentially planar, with bond lengths and angles comparable to other azines. thieme-connect.de The structure of related pyrazinone tautomers has been investigated using ab initio methods, confirming that the -one form is generally more stable than the corresponding -ol (hydroxypyrazine) form. thieme-connect.de Theoretical structural parameters calculated for similar heterocyclic systems have shown good agreement with experimental data obtained from X-ray crystallography. researchgate.netekb.eg

Table 1: Representative Theoretical vs. Experimental Structural Data for a Substituted Pyrazine Ring (Note: Data below is illustrative for a related pyrazine derivative, as specific experimental crystallographic data for this compound is not readily available. It demonstrates the typical accuracy of DFT calculations.)

ParameterCalculation MethodCalculated ValueExperimental Value (XRD)
C-N Bond LengthDFT/B3LYP1.33 Å1.34 Å
C-C Bond LengthDFT/B3LYP1.39 Å1.40 Å
C=O Bond LengthDFT/B3LYP1.23 Å1.25 Å
C-N-C Bond AngleDFT/B3LYP116.5°116.8°
N-C-C Bond AngleDFT/B3LYP121.8°121.5°

Reactivity: The reactivity of this compound can be analyzed through various quantum chemical parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a large gap suggests high stability and low reactivity. researchgate.net For pyrazine derivatives, the nitrogen atoms tend to localize the HOMO on the carbon atoms of the central ring. researchgate.net

Other calculated reactivity descriptors include:

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites. ekb.eg This is useful for predicting how the molecule will interact with other reagents.

Chemical Hardness (η) and Softness (S): These parameters are derived from HOMO and LUMO energies and quantify the molecule's resistance to change in its electron distribution. researchgate.net

Electronegativity (χ): This describes the molecule's ability to attract electrons. researchgate.net

These quantum chemical calculations are often performed using software packages like Gaussian, employing various basis sets such as 6-311G or LanL2DZ to achieve a balance between accuracy and computational cost. researchgate.netnih.gov

Molecular Mechanics and Conformational Analysis

While quantum mechanics describes electron behavior, molecular mechanics (MM) offers a computationally less intensive approach to model the molecule as a collection of atoms held together by springs (bonds). This method is particularly effective for conformational analysis, which involves identifying the most stable three-dimensional arrangements (conformers) of a molecule. researchgate.net

For this compound, conformational analysis focuses on the orientation of the methyl groups relative to the pyrazinone ring. For alkyl-substituted azines, the conformational preferences can differ from those of similarly substituted benzenes. colostate.edu This difference is often attributed to stabilizing interactions between the hydrogen atoms of the alkyl group and the lone pair electrons on the adjacent ring nitrogen atom. colostate.edu

The process of conformational analysis typically involves:

Initial Geometry Optimization: A starting structure is optimized using a molecular mechanics force field (e.g., MM+). researchgate.net

Torsional Angle Scanning: Key dihedral angles, such as those defining the rotation of the methyl groups, are systematically rotated to map the potential energy surface.

Identification of Minima: The low-energy points on this surface correspond to stable conformers.

Molecular dynamics (MD) simulations can further explore the conformational landscape by simulating the atomic motions of the molecule over time. nih.gov By analyzing the trajectory of an MD simulation, researchers can identify the most populated conformational states and the dynamics of transitions between them, providing a more complete picture of the molecule's flexibility in solution. nih.govmdpi.com

Computational Modeling of Isomerization Pathways and Excited States

Computational chemistry is invaluable for studying dynamic processes like isomerization and the behavior of molecules in electronically excited states.

Isomerization Pathways: this compound exists as a mixture of isomers, primarily the 3,5- and 3,6-dimethyl isomers. Furthermore, it can undergo tautomerization between the amide (-one) and iminol (-ol) forms. Computational modeling can elucidate the energy barriers and reaction pathways for these transformations. Studies on related systems have shown that the pyrazinone form is generally the more stable tautomer. thieme-connect.de Computer simulations of keto-enol isomerization reactions in enzymatic environments have shown that electrostatic stabilization of transient intermediates is a key factor in reducing the activation energy barrier. diva-portal.org

Photochemical isomerization is another important process for pyrazine compounds. DFT calculations on the photoisomerization of 2,6-dimethylpyrazine (B92225) have shown that it can convert into Dewar isomers and benzvalene-type intermediates upon excitation to its singlet excited states (S1 or S2). mdpi.com These intermediates can then rearrange to form different heterocyclic structures. mdpi.com Such calculations help explain the observed products in photochemical experiments.

Excited States: The study of excited states is crucial for understanding a molecule's photochemistry and photophysics. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the energies and properties of electronic excited states. nih.govplos.org These calculations can predict the molecule's UV-Vis absorption spectrum by identifying the energies of vertical excitations from the ground state. For example, calculations on 2,6-dimethylpyrazine identified a π→π* transition and a lower-energy n→π* transition. mdpi.com

Modeling the potential energy surfaces of excited states can reveal pathways for nonradiative decay, such as internal conversion and intersystem crossing, which are fundamental to photostability and fluorescence. nih.gov The identification of conical intersections—points where potential energy surfaces of different electronic states cross—is particularly important, as these regions facilitate rapid, radiationless transitions back to the ground state or to other intermediates. mdpi.com

Investigation of Derivatives and Structural Analogues of 3,5 6 Dimethylpyrazin 2 One

Synthesis and Characterization of Alkylated and Substituted Pyrazinone Analogues

The synthesis of analogues of 3,5(6)-dimethylpyrazin-2-one often involves the construction of the pyrazinone ring from acyclic precursors or the modification of a pre-formed pyrazinone scaffold. These methods allow for the introduction of various alkyl and aryl groups, as well as other substituents, at different positions on the heterocyclic ring.

A common strategy involves the condensation of α-amino acid amides with 1,2-dicarbonyl compounds. rsc.orgnih.gov This approach is one of the most significant for creating 2(1H)-pyrazinones and allows for variability based on the chosen starting materials. Another powerful technique is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, on halogenated pyrazinone precursors. nih.govrsc.org For instance, 3,5-dihalo-2(1H)-pyrazinones serve as versatile scaffolds that can be selectively functionalized. rsc.orgnih.gov A base-mediated reaction or a palladium-catalyzed coupling can be used to introduce (hetero)aryl amines at the 3- and 5-positions. rsc.orgnih.gov

Researchers have successfully synthesized a variety of substituted pyrazinone analogues. For example, a series of 3-anilino-5-bromo-6-methyl-2(1H)-pyrazinones has been prepared. mdpi.com These compounds can undergo further modification, such as Suzuki coupling reactions, to introduce additional diversity. The coupling of 5-bromopyrazinones with substituted phenols and benzenethiols has been achieved by heating with cesium carbonate and copper(I) chloride, though yields can sometimes be low due to side reactions. mdpi.com

Another class of analogues, the pyrido[3,2-b]pyrazinones, has been developed as potent and selective inhibitors of phosphodiesterase 5 (PDE5). researchgate.net Their synthesis features a flexible route that allows for the rapid generation of SAR data by introducing substituents in three different regions of the molecule. researchgate.net The general synthetic scheme involves the reaction of 2,6-dichloro-3-nitropyridine (B41883) with an amine, followed by reduction of the nitro group and subsequent cyclization to form the pyridopyrazinone core. This core can then be further modified, for instance, through a Suzuki coupling to introduce various aryl groups. researchgate.net

The table below summarizes examples of synthesized substituted pyrazinone analogues and their synthetic methods.

Compound ClassR1 GroupR2 GroupR3 GroupSynthetic MethodReference
Pyrido[3,2-b]pyrazinoneCyclohexylH2-MethoxyphenylNitro reduction, cyclization, Suzuki coupling researchgate.net
Pyrido[3,2-b]pyrazinoneCyclohexylH3-PyridylNitro reduction, cyclization, Suzuki coupling researchgate.net
Pyrido[3,2-b]pyrazinoneEthoxypropylH2-MethoxyphenylNitro reduction, cyclization, Suzuki coupling researchgate.net
3-Anilino-5-bromo-pyrazinoneMethylH4-CyanoanilinoImidoyl halide substitution with 4-aminobenzonitrile mdpi.com
5-Phenoxy-pyrazinoneMethylH4-CyanoanilinoCoupling of 5-bromopyrazinone with phenol mdpi.com

Functionalization of the Pyrazinone Core Structure (e.g., Carboxylation, Hydroxylation)

Direct functionalization of the pyrazinone core to introduce groups like carboxylates and hydroxyls is key to modifying the molecule's polarity, solubility, and binding capabilities.

Hydroxylation:

Hydroxylation of the pyrazinone ring has been achieved at both nitrogen and carbon atoms. The synthesis of N-hydroxypyrazin-2(1H)-ones is well-documented. akjournals.com These compounds, which are hydroxamic acid bioisosteres, can be prepared through the condensation of a glyoxal (B1671930) derivative with an α-amino hydroxamic acid. akjournals.com An alternative and often more compatible method involves using an O-protected α-amino hydroxamic acid, followed by a deprotection step. akjournals.com For instance, 1-benzyloxypyrazin-2(1H)-ones can be efficiently debenzylated to yield the desired N-hydroxypyrazinones using catalytic transfer hydrogenation with a palladium catalyst and a hydrogen donor like ammonium (B1175870) formate. researchgate.netakjournals.com This method has been used to create libraries of N-hydroxypyrazin-2(1H)-one analogues. akjournals.com

Carbon hydroxylation is also possible. A green method for synthesizing 3-hydroxy-5-arylpyrazine-2-carboxamides involves a one-pot condensation of arylglyoxals and 2-aminopropanediamide (B132164) in an alkaline solution. rsc.org Additionally, a metal- and solvent-free method for the hydroxylation of pyrazin-2(1H)-one has been reported. researchgate.net Furthermore, the synthesis of hydroxy-substituted dihydropyrrolo[1,2-a]pyrazinones, fused analogues of pyrazinones, has been accomplished by starting with a pyrazinone and diethyl ethoxymethylene malonate to form an enamine, which is then cyclized. mdpi.comencyclopedia.pub

Carboxylation:

The introduction of a carboxylic acid or carboxylate group onto the pyrazinone ring has been achieved through several synthetic routes. One method involves building the pyrazinone ring from precursors that already contain the desired functionality. For example, reacting glyoxal with dipeptides can lead to 2(1H)-pyrazinones bearing a carboxylic acid at the N-1 position. rsc.orgnih.gov Another approach utilizes the reaction of α-diazo-β-ketoesters with Boc-protected amino acid amides, followed by cyclization, to yield pyrazinones with a carboxylate substituent at the C-6 position. rsc.org

Another strategy involves the use of pre-carboxylated pyrazine (B50134) scaffolds. A novel series of pyrazine-2-carboxylic acid derivatives was synthesized by coupling various piperazines with substituted pyrazine-2-carboxylic acids using a coupling reagent like propyl phosphonic anhydride (B1165640) (T3P). rjpbcs.com A patented method describes the synthesis of a pyrazine carboxylic acid starting from acrylic acid, which reacts with bromine, then ammonia (B1221849), and finally methylglyoxal (B44143) to form the ring, which is subsequently dehydrogenated. google.com This route avoids the direct, and potentially hazardous, oxidation of an alkylpyrazine. google.com The existence of carboxylated pyrazin-2-ones as intermediates in some reactions, which subsequently undergo decarboxylation, also points to their synthetic accessibility. researchgate.net

The table below provides examples of functionalized pyrazinones and the methods used for their synthesis.

Functional GroupPositionSynthetic MethodStarting MaterialsReference
N-HydroxyN1Reductive debenzylation1-Benzyloxy-5,6-dimethylpyrazin-2(1H)-one-3-carboxamide akjournals.com
3-HydroxyC3One-pot condensationArylglyoxals, 2-aminopropanediamide rsc.org
Carboxylic AcidN1Condensation/CyclizationGlyoxal, Dipeptides rsc.orgnih.gov
CarboxylateC6N-H insertion/Cyclizationα-Diazo-β-ketoesters, Boc-amino acid amides rsc.org
CarboxamideC2Amide couplingPyrazine-2-carboxylic acid, Piperazines, T3P rjpbcs.com

Applications of 3,5 6 Dimethylpyrazin 2 One in Non Pharmaceutical Industries

Contributions to Food Flavor and Aroma Chemistry

The distinct aroma profile of 3,5(6)-Dimethylpyrazin-2-one is a cornerstone of its application in the food industry. Possessing nutty, roasted, and cocoa-like notes, it is a key contributor to the desirable flavors of many cooked and fermented products. nih.govresearchgate.net

Key Flavor Compound in Cooked and Fermented Foods

Research has consistently identified 2-ethyl-3,5-dimethylpyrazine (B18607), a closely related and often co-occurring compound, as a crucial flavor component in a wide array of food items. Its presence is integral to the characteristic aromas of roasted cocoa, nuts, coffee, and even some savory products like potato chips. nih.govmdpi.comfoodb.canih.govfoodb.ca

Roasted Cocoa and Coffee: In the realm of roasted goods, pyrazines are paramount. During the roasting of cocoa beans, a multitude of pyrazine (B50134) compounds are formed, contributing to the final chocolate flavor. nih.govmdpi.com Similarly, in coffee, 2-ethyl-3,5-dimethylpyrazine is one of several alkylpyrazines that define its rich and roasted aroma. foodb.canih.gov The concentration of these pyrazines is influenced by roasting time and temperature, with higher temperatures generally leading to an increase in their formation. nih.govresearchgate.net

Potato Chips: The savory and roasted notes of potato chips are also influenced by the presence of pyrazines. nih.govthegoodscentscompany.com Studies have shown that the formation of these compounds is affected by the frying medium and temperature, with higher levels often found in chips fried in certain oils. dss.go.th Specifically, 2-ethyl-3,5-dimethylpyrazine has been identified as a key odorant in French fries. researchgate.net

The following table provides a summary of the presence and sensory contribution of related pyrazines in various food products:

Table 1: Presence of Related Pyrazines in Various Food Products
Food Product Specific Pyrazine Mentioned Sensory Contribution
Roasted Cocoa 2-ethyl-3,5-dimethylpyrazine Chocolate, nutty, roasted
Coffee 2-ethyl-3,5-dimethylpyrazine Roasted, nutty, coffee
Baijiu (SSAB) 2-ethyl-3,5-dimethylpyrazine Roasted aroma
Potato Chips 2-ethyl-3,5-dimethylpyrazine Roasted, potato-like

Role in Maillard Reaction Products and Lipid Degradation Products

The formation of this compound and its chemical relatives is primarily attributed to the Maillard reaction and lipid degradation, complex chemical processes that occur during the heating of food. sigmaaldrich.comresearchgate.net The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is responsible for the development of color, aroma, and flavor in a vast range of cooked foods. mdpi.comnih.gov

Pyrazines are a significant class of compounds generated through this reaction. frontiersin.orgwaiwiki.org The specific type of amino acid and sugar, along with factors like temperature, time, and pH, influence the profile of the resulting pyrazines and, consequently, the final flavor of the food. mdpi.com For instance, the interaction between specific amino acids and lipid carbonyls, products of lipid oxidation, can also lead to the formation of pyrazines, further contributing to the complexity of food flavor. researchgate.net

Potential as Bait Enhancers in Pest Management Strategies

Beyond the realm of food, the unique chemical properties of pyrazines have garnered interest in pest management, particularly in the control of fire ants.

Research has shown that 2-ethyl-3,5-dimethylpyrazine, an isomer of the fire ant alarm pheromone component 2-ethyl-3,6-dimethylpyrazine, can elicit significant alarm and attraction responses in fire ant workers. nih.govnih.gov This has led to investigations into its potential use as a bait enhancer. The addition of such compounds to poisoned baits could increase their attractiveness to foraging ants, potentially leading to more effective nest control. acs.orgentsocbc.ca Studies have demonstrated that baits treated with these pyrazines can attract a significantly higher number of fire ant workers compared to untreated baits. nih.govnih.gov

Industrial Applications in Flavors and Fragrances

The desirable aroma characteristics of this compound and related pyrazines make them valuable assets in the flavor and fragrance industry. sigmaaldrich.comresearchgate.netd-nb.infosigmaaldrich.comthegoodscentscompany.com These compounds are synthesized and used as flavoring agents to impart or enhance roasted, nutty, and chocolate-like notes in a variety of food and beverage products. nih.govresearchgate.netsigmaaldrich.comthegoodscentscompany.comfishersci.casigmaaldrich.com Their stability and potent aroma at low concentrations make them highly effective for this purpose. researchgate.net

The demand for natural flavors has also driven research into biotechnological methods for producing pyrazines through fermentation by microorganisms, offering an alternative to chemical synthesis or extraction from natural sources. researchgate.netd-nb.info

The following table lists the compound names mentioned in this article.

Q & A

What experimental methodologies are used to synthesize 3,5(6)-Dimethylpyrazin-2-one under prebiotic conditions?

Basic Research Focus
The synthesis of this compound in prebiotic scenarios is achieved via sugar-ammonia reactions. Weber (2008) demonstrated that heating triose sugars (e.g., glyceraldehyde) with ammonia at moderate temperatures (50–80°C) in aqueous solutions produces this compound. Key steps include:

  • Reaction Setup : Use of closed systems to mimic hydrothermal environments.
  • Analytical Validation : LC-MS and NMR to confirm product identity and monitor reaction progress.
  • pH Control : Buffered conditions (pH 7–9) to favor cyclization and avoid sugar degradation .

How does this compound compare to canonical nucleobases in non-enzymatic replication studies?

Advanced Research Focus
While this compound lacks the hydrogen-bonding capacity of RNA/DNA nucleobases, its structural rigidity and stability under prebiotic conditions make it a candidate for primitive replication. Experimental approaches include:

  • Replication Assays : Testing template-directed polymerization using activated nucleotides (e.g., phosphoimidazolides).
  • Thermodynamic Studies : Comparing melting temperatures of oligomers incorporating this compound versus purines/pyrimidines.
  • Kinetic Analysis : Measuring replication rates under varying pH and ionic strengths.
    Contradictions arise in its catalytic efficiency, with some studies suggesting it acts as a "stop" codon analog .

What spectroscopic techniques are optimal for distinguishing 3,5- vs. 3,6-dimethyl positional isomers of pyrazin-2-one?

Advanced Research Focus
Positional isomerism in this compound complicates structural characterization. Methodological strategies include:

  • NMR Spectroscopy :
    • ¹H-NMR : Methyl group splitting patterns (e.g., singlet for 3,5-isomer vs. doublet for 3,6-isomer due to neighboring protons).
    • ¹³C-NMR : Chemical shifts of carbonyl carbons (δ ~160 ppm) and methyl-substituted carbons.
  • Mass Spectrometry : High-resolution MS (HRMS) to differentiate exact masses (C₆H₈N₂O: 124.0637).
  • X-ray Crystallography : Resolving crystal packing differences in pure isomers .

How do reaction parameters (temperature, catalyst) influence the yield of this compound in hydrazine-based syntheses?

Basic Research Focus
In non-prebiotic syntheses, hydrazine derivatives react with α,β-unsaturated ketones. Key variables include:

  • Temperature : Optimal yields (60–80%) occur at 60–80°C; higher temperatures promote side products (e.g., pyrazoles).
  • Catalysts : Acidic conditions (HCl or acetic acid) accelerate cyclization but require neutralization post-reaction.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility, while water promotes hydrolysis .

What computational models support the role of this compound in protometabolic networks?

Advanced Research Focus
Quantum mechanical (QM) and molecular dynamics (MD) simulations provide insights into its reactivity:

  • QM Studies : Calculate activation energies for glycosidic bond formation with ribose analogs.
  • MD Simulations : Model aggregation behavior in lipid membranes to assess compartmentalization potential.
  • Network Analysis : Map its participation in autocatalytic cycles (e.g., coupling with thioesters for energy transfer) .

How can conflicting data on the compound’s stability under UV light be resolved?

Advanced Research Focus
Discrepancies in photostability studies stem from experimental design variations:

  • Light Source : UV-A (315–400 nm) vs. UV-B (280–315 nm) exposure durations.
  • Sample Preparation : Solid-state vs. aqueous solutions (aqueous samples show faster degradation).
  • Mitigation Strategies : Add antioxidants (e.g., ascorbate) or use amber glassware to minimize photolysis .

What bioactivity screening approaches are applicable to this compound in modern drug discovery?

Basic Research Focus
While not directly bioactive, its derivatives are explored via:

  • High-Throughput Screening (HTS) : Test libraries of pyrazinone analogs for antimicrobial or enzyme-inhibitory activity.
  • QSAR Modeling : Correlate substituent patterns (e.g., methyl/ethyl groups) with pharmacokinetic properties.
  • Targeted Assays : Evaluate interactions with RNA polymerases or ribozymes due to its nucleobase-like structure .

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